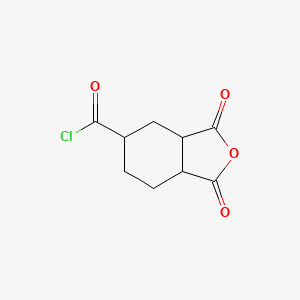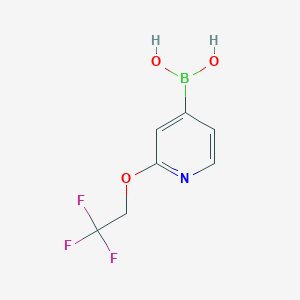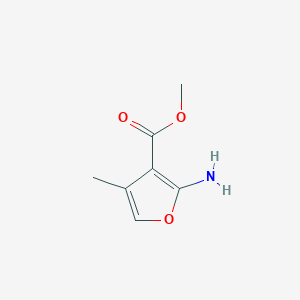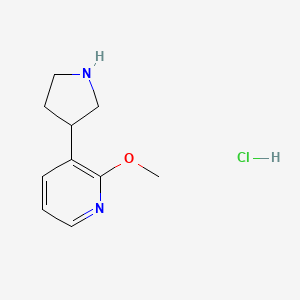
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve continuous flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel biologically active compounds, particularly in the design of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the pharmacological effects of pyrrolidine derivatives, including their potential as anti-inflammatory, analgesic, and anticancer agents.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances the compound’s ability to bind to these targets due to its three-dimensional structure and stereochemistry . This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-Methoxy-2-(pyrrolidin-2-yl)pyridine Hydrochloride: Similar in structure but with a different substitution pattern on the pyridine ring.
Pyrrolidin-2-one Derivatives: These compounds also contain the pyrrolidine ring but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-methoxy-3-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8;/h2-3,5,8,11H,4,6-7H2,1H3;1H |
InChI Key |
SVVAAWMQEBTSTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
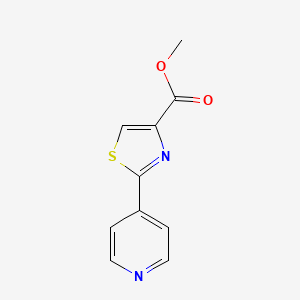
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
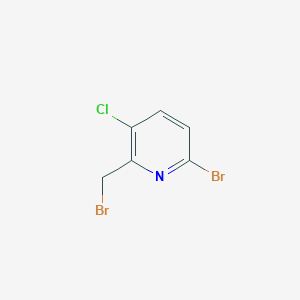
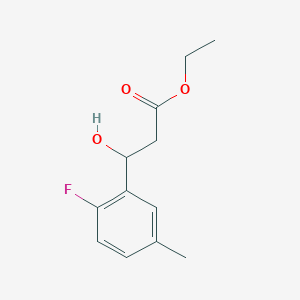
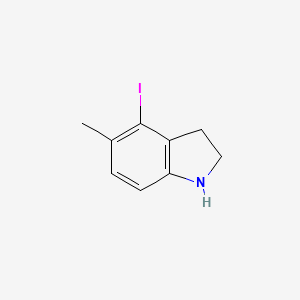
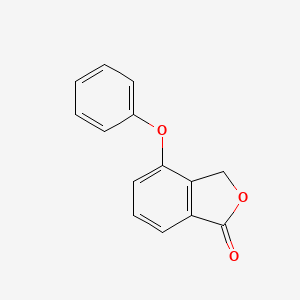
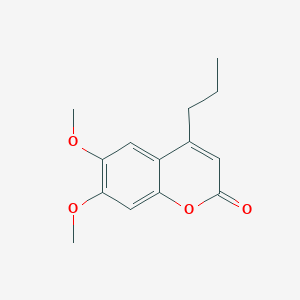
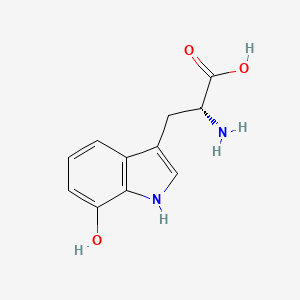
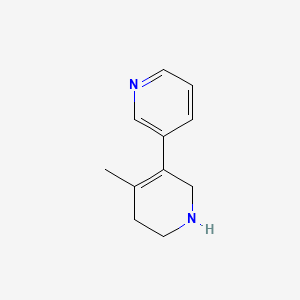
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
